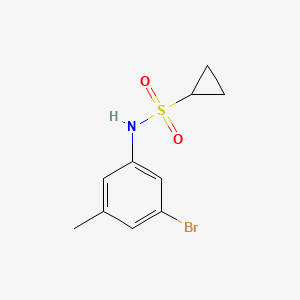
Cyclopropanesulfonic acid (3-bromo-5-methylphenyl)-amide
Vue d'ensemble
Description
Cyclopropanesulfonic acid (3-bromo-5-methylphenyl)-amide is a useful research compound. Its molecular formula is C10H12BrNO2S and its molecular weight is 290.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Cyclopropanesulfonic acid (3-bromo-5-methylphenyl)-amide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, structure-activity relationships, and relevant case studies.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various cyclopropane derivatives, including amide compounds. A significant investigation synthesized fifty-three amide derivatives containing cyclopropane and evaluated their in vitro antimicrobial activities against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
1.1 Antibacterial Activity
The minimum inhibitory concentration (MIC) values were determined for several compounds:
| Compound | Pathogen | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| F7 | Staphylococcus aureus | 128 | Moderate |
| F5 | Staphylococcus aureus | 32 | Moderate |
| F36 | Escherichia coli | 64 | Moderate |
| F53 | Escherichia coli | 32 | Moderate |
| F9 | Candida albicans | 16 | Excellent |
These results indicate that certain derivatives exhibit promising antibacterial activity, particularly against S. aureus and E. coli, with some compounds showing excellent antifungal activity against C. albicans .
1.2 Structure-Activity Relationships
The study also explored the structure-activity relationships (SAR) of the synthesized compounds. It was found that:
- The introduction of halogens at specific positions on the phenyl ring significantly enhanced antibacterial activity.
- Cyclopropane derivatives with piperazine amide substitutions showed no antibacterial activity, suggesting that specific structural features are crucial for efficacy .
2.1 In Vitro Metabolic Stability
In a separate study focusing on fluorinated cyclopropyl amides, researchers assessed the metabolic stability of these compounds. The results indicated that less than 1% hydrolysis of the amide bond occurred, suggesting good metabolic stability, which is essential for drug development .
2.2 Potency and Selectivity
Another investigation examined the potency of cyclopropyl amides against specific biological targets, such as Bruton's tyrosine kinase (Btk). The study found that certain stereoisomers exhibited high potency with IC50 values in the nanomolar range, indicating their potential as therapeutic agents .
Molecular docking studies have provided insights into the binding interactions between cyclopropanesulfonic acid derivatives and their biological targets. For example, certain derivatives formed extensive van der Waals and hydrogen bonding interactions within the active site of proteins, which is indicative of a specific mechanism of action rather than mere lipophilic partitioning .
4. Conclusion
This compound and its derivatives demonstrate significant biological activity, particularly as antimicrobial agents. The ongoing research into their structure-activity relationships and mechanisms of action will be crucial for developing effective therapeutic agents based on these compounds.
Further studies are warranted to explore their full potential in clinical applications and to understand better their pharmacokinetic properties and safety profiles.
Propriétés
IUPAC Name |
N-(3-bromo-5-methylphenyl)cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-7-4-8(11)6-9(5-7)12-15(13,14)10-2-3-10/h4-6,10,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPINKSRGAZLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NS(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















